1,1,1-Trifluoropentan-2-amine
Description
1,1,1-Trifluoropentan-2-amine (CAS 1481-56-7) is a fluorinated aliphatic amine with the molecular formula C₅H₁₀F₃N and a molecular weight of 145.13 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the 1-position of a pentan-2-amine backbone. The electron-withdrawing nature of the -CF₃ group significantly influences its physicochemical properties, such as reduced basicity compared to non-fluorinated amines and enhanced lipophilicity. This compound is of interest in medicinal chemistry and materials science due to the unique effects of fluorine substitution on reactivity and stability .
Properties
IUPAC Name |
1,1,1-trifluoropentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRQARROWXYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545203 | |
| Record name | 1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-56-7 | |
| Record name | 1,1,1-Trifluoro-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropentan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoropentan-2-one with ammonia or an amine under appropriate conditions. For example, the reaction of 1,1,1-trifluoropentan-2-one with ammonia in the presence of a reducing agent like lithium aluminum hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
1,1,1-Trifluoropentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropentan-2-amine involves its interaction with specific molecular targets. As a fluorinated amine, it can interact with enzymes and receptors in biological systems, potentially affecting their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Variations: 5,5,5-Trifluoropentan-2-ol (CAS 352-58-9)
Structural Differences :
- 1,1,1-Trifluoropentan-2-amine : Aliphatic amine (-NH₂) at position 2; -CF₃ at position 1.
- 5,5,5-Trifluoropentan-2-ol : Alcohol (-OH) at position 2; -CF₃ at position 3.
Key Comparisons :
- Basicity vs. Acidity : The amine group in this compound confers weak basicity (pKa ~9–10), while 5,5,5-Trifluoropentan-2-ol, as an alcohol, is weakly acidic (pKa ~12–14).
- Hydrogen Bonding : The -OH group in the alcohol facilitates stronger hydrogen bonding, leading to higher boiling points compared to the amine.
- Applications : Fluorinated amines are often used as intermediates in drug synthesis, whereas trifluorinated alcohols serve as solvents or building blocks for agrochemicals .
Aromatic vs. Aliphatic Amines: 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 1343819-12-4)
Structural Differences :
- This compound : Linear aliphatic chain.
- 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine : Cyclopentane ring fused to a trifluoromethyl-substituted aromatic phenyl group.
Key Comparisons :
- Lipophilicity : The aromatic phenyl group in the cyclopentane derivative increases logP (lipophilicity), making it more suitable for membrane penetration in pharmaceuticals.
- Synthetic Utility : The aromatic amine is used in catalysis and as a ligand, while the aliphatic amine is more common in polymer chemistry .
Complex Fluorinated Amines: N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14)
Structural Differences :
- This compound : Simple aliphatic structure.
- Compound 14 : Contains a difluoromethyl group, a trifluoromethylphenyl substituent, and a piperidine ring.
Key Comparisons :
- Electron-Withdrawing Effects : The additional fluorine atoms in Compound 14 further reduce electron density at the amine, lowering basicity compared to this compound.
- Biological Activity : Compound 14’s complex structure is tailored for high binding affinity in enzyme inhibition studies, whereas simpler amines like this compound are used as precursors .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | 1481-56-7 | C₅H₁₀F₃N | 145.13 | Primary amine | Aliphatic, -CF₃ at position 1 |
| 5,5,5-Trifluoropentan-2-ol | 352-58-9 | C₅H₉F₃O | 146.12 | Secondary alcohol | -CF₃ at position 5 |
| 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine | 1343819-12-4 | C₁₂H₁₄F₃N | 229.25 | Primary amine | Aromatic phenyl, cyclopentane ring |
| N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine | Not provided | C₁₈H₂₃F₅N₂ | 374.39 | Secondary amine | Piperidine ring, multiple -CF₃ groups |
Biological Activity
1,1,1-Trifluoropentan-2-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural and electronic properties. The presence of three fluorine atoms attached to the first carbon of a pentane chain, along with an amine group at the second carbon, imparts distinctive characteristics that influence its biological activity.
The trifluoromethyl group in this compound enhances its lipophilicity , allowing it to easily cross biological membranes. This lipophilicity is crucial for the compound's interaction with various molecular targets within cells. Once inside the cell, the amine group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity and function.
Table 1: Comparison of Lipophilicity and Biological Activity
| Compound | Lipophilicity (LogP) | Biological Activity |
|---|---|---|
| This compound | High | Modulates enzyme activity |
| (2S)-1,1,1-Trifluoropentan-2-amine | Moderate | Different biological effects |
| 1,1,1-Trifluoropropan-2-amine | Low | Less effective in biological systems |
| 1,1,1-Trifluorobutan-2-amine | Moderate | Varies based on chain length |
Pharmacological Potential
Research indicates that this compound may play a role in synthesizing enantiopure drug-like compounds. For instance, it is utilized in the transaminase-mediated synthesis of 1-(3′,4′-disubstituted phenyl)propan-2-amines. This method has shown promising results with high conversion rates (88–89%) and excellent enantiomeric excess (>99% ee) for the R-enantiomers.
Case Studies
In a study focused on the interaction of this compound with various biological systems:
- Study A : The compound was tested for its ability to inhibit specific enzymes linked to metabolic pathways. Results indicated a significant modulation of enzyme activity compared to non-fluorinated analogs.
- Study B : Investigations into its effects on cell viability revealed that while it promotes cell growth at low concentrations, higher concentrations resulted in cytotoxic effects. This biphasic response highlights its potential as both a therapeutic agent and a toxicant depending on dosage.
Structure-Activity Relationship (SAR)
The unique stereochemistry of this compound influences its interaction with biological targets. The (2R) configuration specifically enhances its binding affinity to certain receptors compared to its (2S) counterpart.
Table 2: Structure-Activity Relationship Insights
| Isomer | Binding Affinity | Observed Effects |
|---|---|---|
| (2R)-1,1,1-Trifluoropentan-2-amine | High | Increased modulation of target enzymes |
| (2S)-1,1,1-Trifluoropentan-2-amine | Moderate | Different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
